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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical considerations for the

preparation of tissue samples for fluorescent imaging using near-infrared (NIR) dyes emitting

around 880 nm. The goal is to achieve optimal signal-to-noise ratios by preserving tissue

morphology and fluorophore integrity while minimizing autofluorescence.

Application Notes
Near-infrared (NIR) fluorescence imaging in the 880 nm range offers significant advantages for

deep-tissue visualization due to reduced light scattering and lower tissue autofluorescence

compared to the visible spectrum.[1] However, proper tissue preparation is paramount to

realizing the full potential of this technology. Key considerations include the choice of fixation

method, embedding medium, and, if necessary, a compatible tissue clearing technique.

Fixation: The choice of fixative can significantly impact the fluorescence signal. While formalin

(a formaldehyde solution) is a common fixative, it can lead to a decrease in the fluorescence

intensity of some NIR dyes. One study on a panitumumab-IRDye800CW conjugate found that

formalin fixation resulted in an average of 10.9% decrease in the mean fluorescence intensity

(MFI) in tumor specimens compared to fresh tissue.[2] However, the tumor-to-background

ratios (TBRs) were not significantly different.[2] This suggests that while there is a loss of

signal, the relative contrast may be preserved. For sensitive applications, perfusion with

paraformaldehyde (PFA) is often preferred, and fixation times should be optimized to ensure

adequate preservation of morphology without excessive fluorescence quenching.
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Embedding: Both paraffin-embedding and cryosectioning can be used for tissues labeled with

NIR 880 dyes. Paraffin embedding provides excellent morphological detail, but the process

involves dehydration and high temperatures that can affect fluorophore stability. Cryosectioning

is a faster method that better preserves fluorescence but may offer lower morphological

resolution. The choice between these methods will depend on the specific experimental

requirements.

Tissue Clearing: For imaging deep within intact tissues, tissue clearing techniques are

essential. These methods work by reducing light scattering through the removal of lipids and

refractive index matching.[3] However, many clearing protocols, especially those that are

organic solvent-based, can severely quench the fluorescence of organic dyes.[4] Aqueous-

based methods such as CUBIC and Scale are generally more compatible with fluorescent

proteins and may be suitable for some NIR dyes, though some signal loss is still possible. It is

crucial to select a clearing protocol that has been validated for use with far-red or NIR

fluorophores.

Autofluorescence: A significant advantage of working in the NIR spectrum is the inherently

lower autofluorescence of biological tissues.[1] However, some residual autofluorescence can

still interfere with signal detection, particularly from sources like red blood cells and lipofuscin.

To minimize this, it is advisable to perfuse the animal with PBS before tissue harvesting to

remove blood. Additionally, using spectral unmixing during image acquisition can help to

separate the specific NIR 880 signal from any background autofluorescence.

Experimental Protocols
Here we provide detailed protocols for tissue fixation, embedding, sectioning, and staining for

NIR 880 fluorescence imaging.

Protocol 1: Formalin Fixation and Paraffin Embedding
This protocol is suitable for studies where high-quality morphology is critical.

1. Tissue Fixation:

Immediately after dissection, immerse the tissue in 10% Neutral Buffered Formalin (NBF) at

a volume at least 10 times that of the tissue.
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Fix for 18-24 hours at room temperature. Avoid over-fixation, which can mask antigens and

quench fluorescence.

After fixation, wash the tissue in 1x Phosphate Buffered Saline (PBS) three times for 15

minutes each.

2. Dehydration and Paraffin Embedding:

Dehydrate the tissue through a graded series of ethanol solutions:

70% ethanol: 2 changes, 1 hour each

95% ethanol: 2 changes, 1 hour each

100% ethanol: 3 changes, 1 hour each

Clear the tissue in xylene: 2 changes, 1 hour each.

Infiltrate with molten paraffin wax at 60°C: 3 changes, 1 hour each.

Embed the tissue in a paraffin block and let it solidify.

3. Sectioning and Deparaffinization:

Section the paraffin block at 5-10 µm thickness using a microtome.

Float the sections on a warm water bath (40-45°C) and mount them on positively charged

slides.

Dry the slides overnight at 37°C.

Deparaffinize the sections by immersing the slides in the following series:

Xylene: 2 changes, 5 minutes each

100% ethanol: 2 changes, 3 minutes each

95% ethanol: 2 changes, 3 minutes each
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70% ethanol: 2 changes, 3 minutes each

Distilled water: 2 changes, 3 minutes each

4. Antigen Retrieval (if performing immunofluorescence):

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (10

mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

Heat the buffer to 95-100°C for 20-30 minutes.

Allow the slides to cool in the buffer for 20 minutes at room temperature.

Rinse the slides with 1x PBS.

5. Immunofluorescence Staining:

Follow a standard immunofluorescence protocol, using primary antibodies and secondary

antibodies conjugated to a NIR 880 dye.

Perform incubations in a humidified chamber to prevent drying.

Wash thoroughly with PBS containing 0.1% Tween 20 (PBST) after each antibody

incubation.

Mount with a mounting medium compatible with NIR fluorescence.

Protocol 2: Cryosectioning and Immunofluorescence
This protocol is recommended when preserving the maximum fluorescence signal is the

priority.

1. Tissue Preparation and Freezing:

After dissection, immerse the tissue in a cryoprotectant solution (e.g., 30% sucrose in PBS)

until it sinks.

Embed the tissue in Optimal Cutting Temperature (OCT) compound in a cryomold.
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Snap-freeze the block in isopentane cooled with liquid nitrogen or on dry ice.

Store the frozen blocks at -80°C until sectioning.

2. Cryosectioning:

Equilibrate the frozen block to the cryostat temperature (-20°C to -25°C).

Cut sections at 10-20 µm thickness and mount them on positively charged slides.

Air-dry the slides for 30-60 minutes at room temperature.

Slides can be stored at -80°C for long-term storage or used immediately.

3. Fixation and Staining:

If not pre-fixed, fix the sections with cold 4% PFA in PBS for 10-15 minutes.

Wash the slides with 1x PBS three times for 5 minutes each.

Proceed with the immunofluorescence staining protocol as described in Protocol 1, step 5.

Data Presentation
The following tables summarize key quantitative data related to tissue preparation for NIR 880

imaging.

Table 1: Effect of Fixation on NIR Dye Fluorescence
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Fixative
Dye
Conjugate

Tissue Type

Change in
Mean
Fluorescen
ce Intensity
(MFI)

Change in
Tumor-to-
Backgroun
d Ratio
(TBR)

Reference

10% Neutral

Buffered

Formalin

Panitumumab

-

IRDye800CW

Head and

Neck

Squamous

Cell

Carcinoma

10.9%

decrease

No significant

change
[2]

Table 2: Compatibility of Tissue Clearing Methods with Fluorescent Dyes

Clearing Method Principle
Compatibility with
Organic Dyes

Potential Issues

BABB Organic Solvent Poor

Significant

fluorescence

quenching

3DISCO/iDISCO Organic Solvent
Moderate (dye

dependent)

Can cause tissue

shrinkage and

fluorescence

quenching

CUBIC Aqueous Good
Can cause tissue

swelling

Scale Aqueous Good
Slower clearing

process

CLARITY Hydrogel-based Good
Complex and lengthy

protocol

EMOVI Aqueous Good

Improved staining and

fluorochrome

preservation
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Mandatory Visualization
Signaling Pathways and Experimental Workflows

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Tissue Preparation for NIR 880 Imaging

Tissue Collection

Fixation

Embedding

Sectioning

Staining

Imaging

Harvest Tissue

PBS Perfusion (optional,
 to reduce blood autofluorescence)

Choose Fixative:
- 4% PFA (recommended)

- 10% NBF

4% PFA Fixation
(4-24h at 4°C)

10% NBF Fixation
(18-24h at RT)

Choose Embedding:
- Paraffin

- Frozen (OCT)

Paraffin Embedding Cryopreservation (OCT)

Microtome Sectioning
(5-10 µm)

Cryostat Sectioning
(10-20 µm)

Deparaffinization &
Rehydration

Blocking

Antigen Retrieval
(if needed)

Primary Antibody
Incubation

Secondary Antibody
(NIR 880 conjugate)

Mounting with
NIR-compatible medium

NIR Fluorescence
Microscopy
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Decision Tree for Tissue Clearing Method Selection

Start: Need for Deep Tissue Imaging?

No Clearing Required
(Proceed with standard sectioning)

No

Is preserving endogenous
fluorescence critical?

Yes

Aqueous-based Methods
(e.g., CUBIC, Scale, EMOVI)

Solvent-based Methods
(e.g., BABB, 3DISCO)

(High risk of fluorescence quenching)

Hydrogel-based Methods
(e.g., CLARITY)

(Good fluorescence preservation, complex protocol)

No, using exogenous
NIR 880 dye

No (Not Recommended)

Is the tissue large
and dense?

Yes

No Yes
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Troubleshooting Common Issues in NIR 880 Imaging

Troubleshooting No/Weak Signal Troubleshooting High Background

Problem Identified

No/Weak Signal High Background

Check dye concentration
and photostability Ensure adequate PBS perfusion

Optimize antibody
concentrations

Reduce fixation time

Use a milder clearing agent

Verify microscope settings
(laser power, detector)

Optimize blocking step

Increase washing stringency

Use spectral unmixing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15553441?utm_src=pdf-body-img
https://www.benchchem.com/product/b15553441?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Tissue-Specific Near-Infrared Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Tissue optical clearing for neural regeneration research - PMC [pmc.ncbi.nlm.nih.gov]

3. health.uconn.edu [health.uconn.edu]

4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology
[cellsignal.com]

To cite this document: BenchChem. [Application Notes and Protocols for Fluorescent Red
NIR 880 Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15553441#tissue-preparation-for-fluorescent-red-nir-
880-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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